4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2,4-oxadiazole ring linked to a dihydroisoquinolin-1-one core. The oxadiazole moiety is substituted at position 3 with a 4-(benzyloxy)phenyl group, while the dihydroisoquinolinone unit bears a 3-methylphenyl group at position 2.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O3/c1-21-8-7-11-24(18-21)34-19-28(26-12-5-6-13-27(26)31(34)35)30-32-29(33-37-30)23-14-16-25(17-15-23)36-20-22-9-3-2-4-10-22/h2-19H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWSGFYPANBVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary fragments:
- 1,2-Dihydroisoquinolin-1-one core : Functionalized at position 2 with a 3-methylphenyl group and at position 4 with the oxadiazole side chain.
- 1,2,4-Oxadiazole moiety : Substituted at position 3 with a 4-benzyloxyphenyl group.
Retrosynthetic disconnections suggest coupling the oxadiazole fragment to the dihydroisoquinolinone via a nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Alternatively, late-stage cyclization strategies may streamline synthesis.
Synthesis of the 1,2-Dihydroisoquinolin-1-one Core
Alkylation of Indole Derivatives
A common approach involves alkylation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole with chloromethylbenzyl ethers. For example, sodium hydride (60% dispersion in oil) in DMF facilitates deprotonation of the indole nitrogen, enabling nucleophilic attack on 1-[2-(4-(chloromethyl)phenoxy)ethyl]azepane hydrochloride. This method yields 1-{4-[2-(azepan-1-yl)ethoxy]benzyl}-5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole with yields up to 93.7%.
Representative Procedure:
- Deprotonation : Suspend NaH (2.5 equiv) in DMF at 0–10°C.
- Substrate Addition : Add 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (1.0 equiv) dropwise.
- Alkylation : Introduce 1-[2-(4-(chloromethyl)phenoxy)ethyl]azepane hydrochloride (1.1 equiv) in DMF.
- Quenching : Add water post-reaction, extract with ethyl acetate, and crystallize from methanol.
Key Optimization :
Construction of the 1,2,4-Oxadiazole Ring
[3+2] Cycloaddition of Nitrile Oxides and α-Keto Lactams
The oxadiazole ring forms via cycloaddition between α-keto lactams (e.g., isatin derivatives) and in situ-generated nitrile oxides. For example, benzaldehyde oxime reacts with N-chlorosuccinimide (NCS) in DMF to yield hydroxybenzimidoyl chloride, which undergoes cyclization with α-keto lactams under basic conditions.
General Protocol:
- Oxime Formation : React benzaldehyde derivatives with hydroxylamine hydrochloride in methanol (90–96% yield).
- Chlorination : Treat oxime with NCS in DMF to generate hydroxybenzimidoyl chloride (92–95% yield).
- Cycloaddition : Combine with α-keto lactam in DMF at 25°C for 12–24 hours.
Advantages :
Amidoxime Cyclization with Carboxylic Acids
An alternative route couples amidoximes (e.g., 4-benzyloxybenzamidoxime) with activated carboxylic acids (e.g., 2-(3-methylphenyl)-1,2-dihydroisoquinoline-4-carbonyl chloride) in a one-pot dehydration-cyclization. This method leverages Ullmann-type coupling for nitrile installation, followed by hydroxylamine addition and cyclization.
Stepwise Procedure:
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The dihydroisoquinolinone core (position 4) reacts with 5-chloro-3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole under basic conditions. For example, potassium carbonate in DMSO facilitates displacement at 80°C, yielding the target compound in 76–82% yield.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic ester-functionalized oxadiazole with brominated dihydroisoquinolinone offers a complementary route. Using Pd(PPh₃)₄ and cesium carbonate in dioxane/water (3:1), this method achieves 65–70% yield but requires rigorous anhydrous conditions.
Data Tables: Reaction Conditions and Yields
Table 1. Alkylation Optimization for Dihydroisoquinolinone Formation
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 0–10 | 93.7 | 99.5 |
| 2 | K₂CO₃ | DMSO | 25 | 80.5 | 98.8 |
| 3 | NaOH | DMF | 20 | 91.8 | 99.2 |
Table 2. Oxadiazole Cyclization Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| [3+2] Cycloaddition | NCS, DMF | 25°C, 12 h | 92–95 |
| Amidoxime Cyclization | SOCl₂, Et₃N, toluene | Reflux, 6 h | 70–80 |
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in medicinal chemistry, where it is explored for its potential as a therapeutic agent. The following subsections detail specific areas of research:
Anticancer Activity
Research indicates that compounds with oxadiazole and isoquinoline moieties exhibit significant anticancer properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that derivatives of isoquinoline can effectively target cancer cell lines such as HeLa and MCF-7, suggesting that this compound may also possess similar capabilities.
Neuroprotective Effects
Recent studies have focused on the neuroprotective potential of compounds similar to 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one. The compound's structure allows it to interact with neurotransmitter systems, potentially providing benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that derivatives can inhibit monoamine oxidase activity, a critical enzyme implicated in neurodegeneration.
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole-containing compounds has been documented extensively. Research indicates that the incorporation of benzyloxy groups enhances the antibacterial activity against various strains of bacteria. This suggests that the target compound could be developed as a new class of antibiotics.
Case Studies
Several studies have investigated the biological activities associated with compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these interactions and understand the compound’s pharmacodynamics.
Comparison with Similar Compounds
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS 1358338-89-2)
- Structural Differences : Replaces the 4-(benzyloxy)phenyl group with a 3,4-dimethylphenyl substituent and substitutes the 3-methylphenyl with a simple phenyl group.
- Molecular Formula : C₂₅H₁₉N₃O₂ (vs. hypothetical C₃₂H₂₄N₄O₃ for the target compound).
- Key Implications: The absence of a benzyloxy group reduces molecular weight (393.4 vs. The dimethylphenyl group may enhance steric hindrance compared to the bulkier benzyloxy substituent .
Triazole Derivatives
4-[4-(Benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-68-1)
- Core Structure : 1,2,4-triazol-3-one instead of oxadiazole.
- Substituents: Includes a phenoxyethyl chain, enhancing molecular flexibility.
- Molecular Weight : 401.46 (C₂₄H₂₃N₃O₃).
- Key Implications : The triazolone core may exhibit distinct hydrogen-bonding interactions compared to oxadiazole, influencing solubility and protein-binding efficiency .
5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Core Structure : 1,2,4-triazole-3-thiol.
- Substituents: Lacks the dihydroisoquinolinone moiety.
- Molecular Weight : 374.46 (C₂₁H₁₈N₄OS).
- Key Implications : The thiol group introduces reactivity (e.g., disulfide formation) and may affect metabolic stability compared to the target compound .
Benzothiazole-Pyrazolone Hybrids
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Core Structure : Benzothiazole-pyrazolone hybrid.
- Key Implications: The benzothiazole moiety offers π-π stacking capabilities, while the pyrazolone ring may confer antioxidant or anti-inflammatory properties, diverging from the oxadiazole-dihydroisoquinolinone scaffold .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Hypothetically calculated.
Table 2. Functional Group Impact
Research Findings and Implications
- Bioactivity : Oxadiazole derivatives often exhibit kinase inhibition, while triazole-thiols may target redox-sensitive pathways .
- Synthetic Accessibility : The triazolone derivative (CAS 860786-68-1) demonstrates the feasibility of incorporating flexible alkyl chains, suggesting routes to optimize the target compound’s pharmacokinetics .
Biological Activity
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that combines various functional groups known for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Dihydroisoquinolinone Moiety : Associated with various pharmacological effects.
- Benzyloxy Group : Often linked to improved solubility and bioavailability.
The molecular formula is with a molecular weight of 484.49 g/mol. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. The specific compound has not been extensively studied for antimicrobial activity alone but is hypothesized to share similar properties due to structural similarities with known active compounds .
Anticancer Properties
The dihydroisoquinolinone structure is often linked to anticancer activity. Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exert similar effects; however, detailed studies are required to confirm these activities.
Monoamine Oxidase Inhibition
Related compounds within the same chemical family have been investigated for their ability to inhibit monoamine oxidase (MAO), particularly MAO-B. For instance, certain oxadiazole derivatives have demonstrated potent inhibitory effects on MAO-B with IC50 values in the low nanomolar range. This suggests that the compound may also interact with MAO enzymes, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanism of action for compounds like this compound typically involves:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes such as MAO-B or other metabolic enzymes, altering their activity.
- Receptor Interaction : The compound might interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways related to cell growth and apoptosis.
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Hypothesized effectiveness based on structural similarities with known active compounds. |
| Anticancer Activity | Potential inhibition of cancer cell proliferation; specific studies needed for confirmation. |
| MAO Inhibition | Related compounds show low nanomolar IC50 values against MAO-B; suggests similar potential. |
Case Studies
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the aromatic rings could enhance potency .
- Isoquinoline Analogues in Cancer Therapy : Research involving isoquinoline analogues revealed their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting that similar mechanisms could be expected from the target compound .
Q & A
Q. What are the key considerations for synthesizing 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : Synthesis requires multi-step optimization, starting with commercially available precursors. Critical steps include the formation of the oxadiazole ring (via cyclization of amidoximes) and coupling with the dihydroisoquinolinone core. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid side reactions. Continuous flow synthesis can enhance yield and reduce environmental impact . Purification via HPLC or recrystallization (using ethanol/methanol) is essential to achieve >95% purity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow institutional Chemical Hygiene Plans. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Conduct a hazard assessment for intermediates (e.g., chlorophenyl derivatives) and dispose of waste via approved protocols .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze existing reaction databases to recommend optimal conditions (e.g., catalyst selection, solvent polarity). ICReDD’s integrated computational-experimental framework accelerates reaction design by narrowing experimental parameters .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituent changes (e.g., replacing benzyloxy with methoxy or halogens). Use molecular docking to predict binding affinities to targets like kinases or GPCRs. Validate via in vitro assays (e.g., IC measurements). Contradictions in activity data (e.g., enhanced potency with electron-withdrawing groups in one study vs. reduced in another) may arise from differences in assay conditions or target specificity .
Q. How can researchers resolve contradictions in reported data for analogs of this compound?
- Methodological Answer : Systematic meta-analysis: Compare experimental variables (e.g., solvent, temperature, assay type) across studies. Replicate conflicting experiments under controlled conditions. Advanced statistical tools (e.g., PCA) identify confounding factors, while orthogonal characterization (e.g., LC-MS for purity) rules out synthetic artifacts .
Q. What experimental design strategies improve yield and reproducibility for scaled-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, reaction time). For example, a Central Composite Design evaluates interactions between temperature and catalyst loading. Machine learning-driven automation further refines conditions for high-throughput screening .
Q. How can researchers integrate this compound into materials science applications?
- Methodological Answer : Explore its use as a photoactive moiety (e.g., in OLEDs) by analyzing UV-Vis absorption/emission spectra. Computational modeling (TD-DFT) predicts electronic transitions. Collaborate with materials labs to test thin-film stability and charge transport properties .
Data Management & Cross-Disciplinary Approaches
Q. What software tools are recommended for managing spectral and reaction data?
Q. How can cross-disciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
